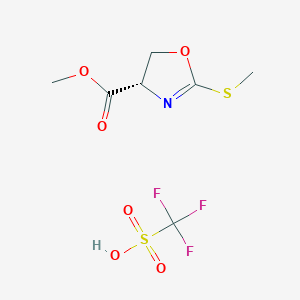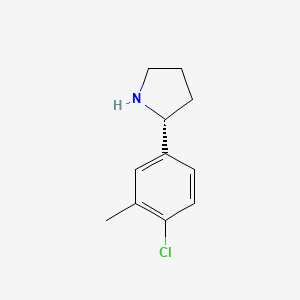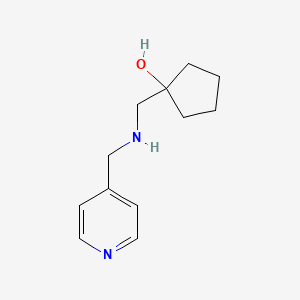
2-(Dibenzylamino)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibenzylamino)cyclopentan-1-ol is an organic compound with the molecular formula C19H23NO It is characterized by a cyclopentane ring substituted with a hydroxyl group and a dibenzylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibenzylamino)cyclopentan-1-ol typically involves the reaction of cyclopentanone with dibenzylamine in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production of 2-(dibenzylamino)cyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dibenzylamino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane derivative.
Substitution: The dibenzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in THF.
Major Products Formed
Oxidation: 2-(Dibenzylamino)cyclopentanone.
Reduction: Cyclopentane derivative.
Substitution: Various substituted cyclopentane derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-(Dibenzylamino)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(dibenzylamino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, while the dibenzylamino group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dibenzylamino)cyclohexanol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
2-(Dibenzylamino)cyclopentanol: Similar structure but with different stereochemistry.
2-(Dibenzylamino)cyclopentanone: Oxidized form of 2-(dibenzylamino)cyclopentan-1-ol.
Uniqueness
2-(Dibenzylamino)cyclopentan-1-ol is unique due to its specific ring structure and the presence of both a hydroxyl group and a dibenzylamino group.
Eigenschaften
Molekularformel |
C19H23NO |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
2-(dibenzylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C19H23NO/c21-19-13-7-12-18(19)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-19,21H,7,12-15H2 |
InChI-Schlüssel |
XCIJQGOMBGCEDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


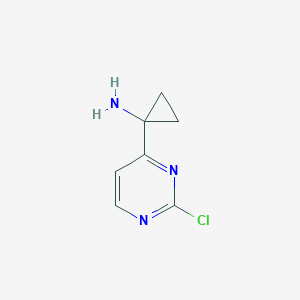

![7-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13346991.png)
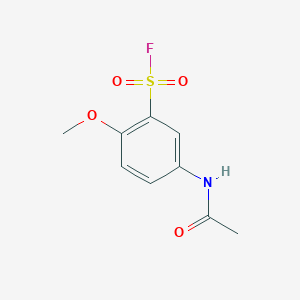
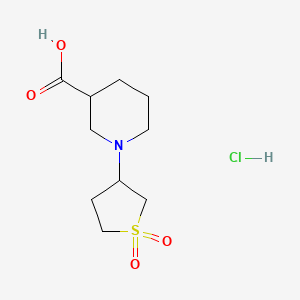
![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)
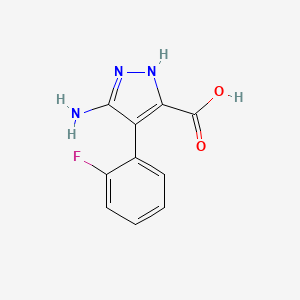
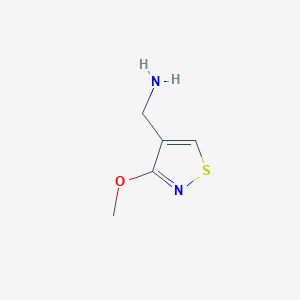
![Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B13347032.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)
